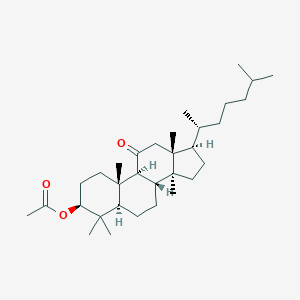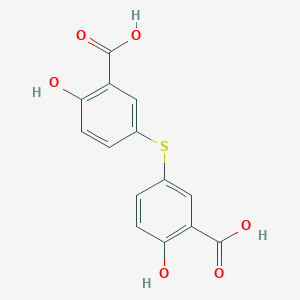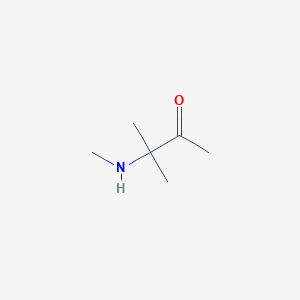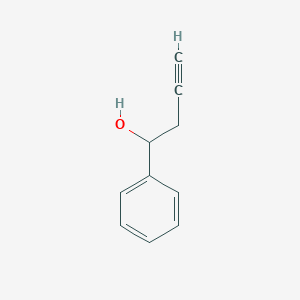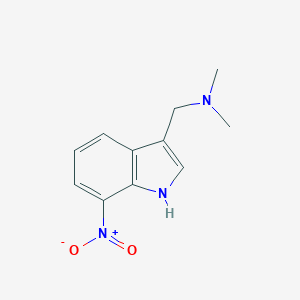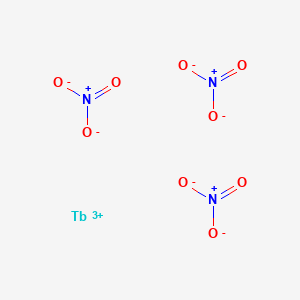
Terbium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium nitrate is an inorganic chemical compound, a salt of terbium and nitric acid, with the chemical formula Tb(NO₃)₃. It is commonly found in its hexahydrate form, which crystallizes as triclinic colorless crystals with the formula [Tb(NO₃)₃(H₂O)₄]·2H₂O . This compound is known for its luminescent properties, particularly its green emission under ultraviolet light, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Terbium nitrate can be synthesized by dissolving terbium(III,IV) oxide in a mixture of aqueous nitric acid and hydrogen peroxide solution . Another method involves reacting terbium(III) oxide with nitric acid, followed by crystallization and drying the crystals with 45-55% sulfuric acid to obtain the hexahydrate form .
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting terbium oxide with nitric acid. The resulting solution is then subjected to crystallization processes to obtain the desired hexahydrate form. The crystals are subsequently dried using sulfuric acid to achieve the final product .
Types of Reactions:
Oxidation: Terbium(III) can be oxidized to terbium(IV) in aqueous media using electrochemical methods or ozonolysis.
Reduction: Terbium(IV) can be reduced back to terbium(III) using reducing agents such as hydrogen peroxide.
Substitution: this compound can undergo substitution reactions with various ligands to form complexes.
Common Reagents and Conditions:
Oxidation: Electrochemical oxidation in aqueous carbonate, nitrate, and periodate media.
Reduction: Hydrogen peroxide in aqueous solution.
Substitution: Ammonium bicarbonate in aqueous solution.
Major Products Formed:
Oxidation: Terbium(IV) compounds such as terbium(IV) oxide.
Reduction: Terbium(III) compounds such as terbium(III) oxide.
Substitution: Terbium carbonate and other terbium complexes.
Scientific Research Applications
Terbium nitrate has a wide range of applications in scientific research, including:
Mechanism of Action
The luminescent properties of terbium nitrate are primarily due to the energy transfer from the sensitized terbium(III) ion to the target molecule. In metal-organic frameworks, the fluorescence response is attributed to the energy transfer from the terbium ion to the analyte, such as nitrite ions . This energy transfer mechanism is crucial for its applications in sensing and imaging.
Comparison with Similar Compounds
- Terbium chloride (TbCl₃)
- Terbium acetate (Tb(CH₃COO)₃)
- Terbium fluoride (TbF₃)
- Terbium oxide (Tb₂O₃)
Comparison: Terbium nitrate is unique due to its high solubility in water and its ability to form stable complexes with various ligands. Unlike terbium chloride and terbium acetate, this compound is more commonly used in luminescent applications due to its superior emission properties. Terbium fluoride and terbium oxide, on the other hand, are less soluble and are typically used in solid-state applications .
Properties
CAS No. |
10043-27-3 |
|---|---|
Molecular Formula |
HNO3Tb |
Molecular Weight |
221.938 g/mol |
IUPAC Name |
nitric acid;terbium |
InChI |
InChI=1S/HNO3.Tb/c2-1(3)4;/h(H,2,3,4); |
InChI Key |
CMBJJRLWNDIJTC-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Tb+3] |
Canonical SMILES |
[N+](=O)(O)[O-].[Tb] |
Key on ui other cas no. |
10043-27-3 |
Synonyms |
gallium nitrate gallium nitrate heptahydrate gallium nitrate, 67Ga-labeled Ganite NSC 15200 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


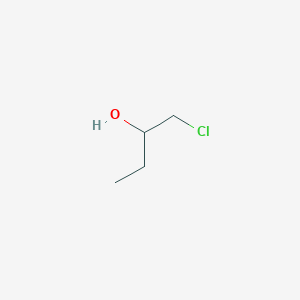

![4-[2-[4,4-Bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane](/img/structure/B167638.png)
